N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
“N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide” is a complex organic compound that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, attached to a thiophene ring and a fluorophenyl group via an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and thiophene rings, both of which are aromatic and contribute to the compound’s stability. The fluorophenyl group would add additional aromaticity and the fluorine atom would be expected to be highly electronegative, potentially influencing the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atom could increase its polarity, and the aromatic rings could contribute to its stability and potentially its solubility in certain solvents .Scientific Research Applications
Microwave-assisted Synthesis for Biological Activities
Research led by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, focusing on their antimicrobial, antilipase, and antiurease activities. While not directly mentioning N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide, this study highlights the broader context of utilizing similar structural frameworks in drug discovery for various therapeutic areas. The compounds synthesized showed good to moderate antimicrobial activity against tested microorganisms, indicating the potential utility of similar compounds in developing new antimicrobials (Başoğlu et al., 2013).
Development of Fluorescence-based Compounds
Witalewska et al. (2019) investigated N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing fluorescent dyes, which display fluorescence in a wide range of wavelengths. Although the study doesn't specifically address N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide, it exemplifies the interest in developing novel fluorescent compounds for various applications, such as bioimaging or as probes in biological research. These findings could inspire further research into the fluorescence properties of related thiazole derivatives (Witalewska et al., 2019).
Orexin Receptor Antagonism for Insomnia Treatment
Renzulli et al. (2011) studied the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist with a structural motif that includes a 1,3-thiazole-4-carboxamide derivative, showcasing the compound's potential in treating insomnia. This research demonstrates the therapeutic applications of 1,3-thiazole derivatives in neuropsychiatric disorders, potentially extending to compounds with similar structural features for targeting orexin receptors (Renzulli et al., 2011).
Kinase Inhibition and Anticancer Activity
Research into N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides by Gaikwad et al. (2019) underscores the anticancer potential of thiazole derivatives. The study synthesized novel compounds and evaluated their anticancer activity, highlighting the structural versatility of thiazole compounds in designing kinase inhibitors with anti-proliferative effects (Gaikwad et al., 2019).
Mycobacterium tuberculosis GyrB Inhibitors
Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. This research presents another facet of thiazole derivatives' application, targeting bacterial enzymes critical for DNA replication. The highlighted compound showed promising activity against tuberculosis, demonstrating the potential of thiazole derivatives in addressing infectious diseases (Jeankumar et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS2/c15-9-3-5-10(6-4-9)16-13(18)11-8-20-14(17-11)12-2-1-7-19-12/h1-8H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGNOJGGGGVAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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